1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride
Overview
Description
The compound “1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride” is also known as Dipeptidyl peptidase IV Inhibitor III . It is an orally bioavailable dicyanopyrrolidine compound that acts as a slow-binding and active site-targeting inhibitor of Dipeptidyl peptidase IV . The empirical formula of the compound is C14H20N4O2.HCl and it has a molecular weight of 312.80 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+;
. This indicates that the molecule has a complex structure with multiple functional groups, including a cyclopentyl group, an amino group, and a pyrrolidine ring.
Scientific Research Applications
Diabetes Treatment Research
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride has been investigated for its potential in diabetes treatment. A study by Wright et al. (2006) detailed the synthesis and evaluation of this compound as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the degradation of glucagon-like peptide-1 (GLP-1), a hormone that stimulates insulin secretion. The study found that this compound, referred to as 1c, is a selective and effective DPP-IV inhibitor, showing promise for treating type 2 diabetes (Wright et al., 2006).
Antiviral Research
Research on compounds structurally related to 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride has shown potential in antiviral therapies. For instance, Legraverend et al. (1985) synthesized carbocyclic analogues of 7-deazaguanosine, which exhibited inhibitory activities against herpes simplex viruses in cell culture (Legraverend et al., 1985). Vince and Hua (1990) developed carbocyclic 2',3'-didehydro-2',3'-dideoxy analogues of guanine, demonstrating anti-HIV activity and highlighting the potential of such compounds in antiretroviral therapy (Vince & Hua, 1990).
Cancer Research
In cancer research, derivatives of compounds similar to 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride have been synthesized and evaluated for their effects on cancer cells. A study by Nief et al. (2018) synthesized heterocyclic derivatives from pyrrole, pyridazine, oxazine, and imidazol, showing that these compounds efficiently inhibited cancer cells in vitro (Nief et al., 2018).
Synthesis and Characterization
Extensive research has been done on the synthesis and characterization of compounds structurally related to 1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride. This includes studies on the synthesis of aminocyclopentitols, as reported by Boss et al. (2000), which offers insights into the methods and mechanisms involved in producing such complex molecules (Boss et al., 2000).
Future Directions
While specific future directions for this compound were not found in the search results, it’s worth noting that Dipeptidyl peptidase IV inhibitors are being actively explored as drug targets for treating type 2 diabetes . Therefore, future research may focus on optimizing the properties of this compound for therapeutic use, investigating its effects in clinical trials, and exploring its potential applications in other disease contexts.
properties
IUPAC Name |
(2S,5R)-1-[2-[[1-(hydroxymethyl)cyclopentyl]amino]acetyl]pyrrolidine-2,5-dicarbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2.ClH/c15-7-11-3-4-12(8-16)18(11)13(20)9-17-14(10-19)5-1-2-6-14;/h11-12,17,19H,1-6,9-10H2;1H/t11-,12+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCWAHDCHQTNBR-IWKKHLOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)NCC(=O)N2C(CCC2C#N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CO)NCC(=O)N2[C@H](CC[C@H]2C#N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[[(1-Hydroxymethyl)cyclopentyl]amino]acetyl]-2,5-cis-pyrrolidinedicarbonitrile hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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